1-溴-3-(叔丁氧基)丙烷

描述

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogenated intermediates in organic synthesis . Another paper describes an improved synthesis method for 1-bromo-3-buten-2-one, which involves a sequence of reactions starting from 2-ethyl-2-methyl-1,3-dioxolane, indicating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as indicated by the study of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart. These compounds were characterized by various spectroscopic methods and single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties of brominated organic molecules .

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, demonstrating the reactivity of brominated dienes . Additionally, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles is explored, providing a pathway to functionalized vinylsilanes and furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds and their mixtures are studied in several papers. For example, the ozone formation potential of 1-bromo-propane is investigated, showing that brominated compounds can have complex environmental chemistry . The acoustic, volumetric, transport, and spectral studies of binary mixtures of 1-tert-butoxy-2-propanol with alcohols at different temperatures provide insights into the molecular interactions and physical properties of such mixtures . Additionally, the excess molar volumes of binary and ternary mixtures containing water and various diols with 1-n-butyl-3-methylimidazolium bromide are reported, which are relevant to understanding the solution behavior of brominated compounds .

科学研究应用

光谱表征

- 分子光谱学:1-溴-3-(叔丁氧基)丙烷衍生物,如3-叔丁氧基丙烷-1,2-二醇及相关醚类化合物,已经通过分子光谱学技术进行了表征,包括质谱(MS)、核磁共振(NMR)、红外光谱(IR)和拉曼光谱。这些衍生物是甘油醚化反应中的主要产物,在柴油燃料中作为氧添加剂具有重要意义。计算密度泛函理论(DFT)研究也支持这些化合物的振动光谱分析和异构体比例(Jamróz等,2007)。

化学合成与反应

- 卤代化合物的合成:研究已经探索了从1-溴-3-(叔丁氧基)丙烷衍生物合成各种卤代化合物,例如3,3,3-三氯-1,2-环氧丙烷(Reeve & Fine, 1963)。

- 多形性研究:已经对类似2-溴-2-甲基丙烷的相关化合物的多形性进行了研究,揭示了低温相和分子间相互作用的结构,这对于理解1-溴-3-(叔丁氧基)丙烷及其类似物的性质具有重要意义(Négrier等,2010)。

环境影响

- 臭氧生成潜势:对1-溴丙烷进行的研究,与1-溴-3-(叔丁氧基)丙烷密切相关,表明由于溴的存在而导致了不寻常的烟雾生成化学反应。这项研究对于理解这类化合物的环境影响至关重要(Whitten et al., 2003)。

有机合成中的应用

- 多偶联试剂:类似于1-溴-3-(叔丁氧基)丙烷的衍生物,如3-溴-2-(叔丁基磺酰基)-1-丙烯,可作为有机合成中的多偶联试剂。它们与各种亲电试剂反应,产生功能多样的磺酮,展示了该化合物在合成化学中的多功能性(Auvray et al., 1985)。

晶体学分析

- 晶体结构研究:对某些溴丙烷衍生物的晶体结构和表征提供了对类似1-溴-3-(叔丁氧基)丙烷的化合物结构性质的洞察。这些研究包括Hirshfeld表面分析和DFT计算(Nokhbeh et al., 2019)。

安全和危害

The safety data sheet for a similar compound, 1-Bromopropane, indicates that it is highly flammable and causes skin and eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled .

属性

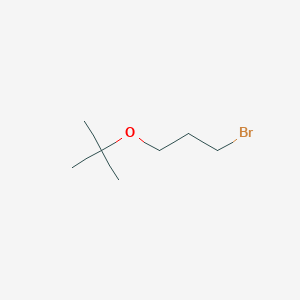

IUPAC Name |

2-(3-bromopropoxy)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEABOJSSUMGQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

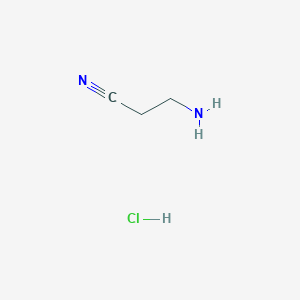

CC(C)(C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507636 | |

| Record name | 1-Bromo-3-tert-butoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(tert-butoxy)propane | |

CAS RN |

30418-76-9 | |

| Record name | 1-Bromo-3-tert-butoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)